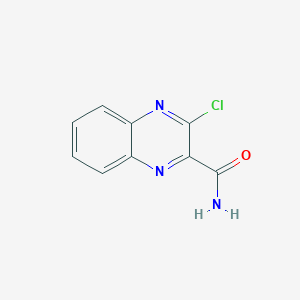

3-Chloroquinoxaline-2-carboxamide

Vue d'ensemble

Description

3-Chloroquinoxaline-2-carboxamide is a heterocyclic compound with the molecular formula C9H6ClN3O It is a derivative of quinoxaline, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroquinoxaline-2-carboxamide typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by chlorination and subsequent amide formation. One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form quinoxaline-2-carboxylic acid. This intermediate is then chlorinated using thionyl chloride or phosphorus oxychloride to yield 3-chloroquinoxaline-2-carboxylic acid chloride, which is finally converted to this compound by reaction with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Analyse Des Réactions Chimiques

Substitution Reactions

The chloro group at position 3 is susceptible to nucleophilic substitution, enabling derivatization:

2.1. Amine Substitution

Reaction with secondary amines (e.g., piperazine, morpholine) under basic conditions yields 3-aminoquinoxaline-2-carboxamides :

2.2. Thiol Substitution

Substitution with thiols (e.g., thiomorpholine) produces 3-thioether derivatives :

Derivatization via Carboxamide Functionalization

The carboxamide group undergoes condensation and cycloaddition reactions:

3.1. Schiff Base Formation

Condensation with aldehydes (e.g., 2-naphthaldehyde) yields hydrazones:

3.2. Cycloaddition Reactions

Reaction with hydrazine hydrate forms pyrazolo[3,4-b]quinoline derivatives:

Biological Activity of Derivatives

Derivatives exhibit serotonin 5-HT₃ receptor antagonism , with structure-activity relationships (SAR) summarized below:

| Derivative | Substituent | pA₂ Value | Reference |

|---|---|---|---|

| 3-Chloro-N-(dimethylaminomethyl) | N(CH₃)₂ | 6.4 | |

| 3-Chloro-N-(morpholinomethyl) | Morpholine | 6.1 | |

| 3-Chloro-N-(piperazinylmethyl) | Piperazine | 5.8 |

Key Finding : Derivatives with bulky, electron-donating groups (e.g., N-methylpiperazine) show enhanced 5-HT₃ receptor affinity due to improved hydrophobic interactions .

Mechanistic Studies

- E2 Elimination : The chloro group’s anti-periplanar alignment with β-hydrogens facilitates base-mediated elimination, forming quinoxaline derivatives .

- Microwave Effects : Enhanced reaction rates (2–5× faster) compared to conventional heating, attributed to dielectric heating and reduced activation energy .

Applications De Recherche Scientifique

Serotonin Receptor Antagonism

One of the primary applications of 3-chloroquinoxaline-2-carboxamide is its role as an antagonist for the serotonin type 3 (5-HT₃) receptor. This receptor is involved in several physiological processes, including nausea and vomiting regulation. Research indicates that derivatives of this compound exhibit comparable antagonistic activity to established drugs like Ondansetron, which is widely used to treat chemotherapy-induced nausea and vomiting .

In a study evaluating various synthesized compounds, one derivative demonstrated a pA2 value of 6.4 against the 5-HT₃ receptor, closely matching the activity of Ondansetron (pA2 = 6.9) in longitudinal muscle-myenteric plexus preparations from guinea pig ileum . This suggests that this compound and its derivatives could serve as effective alternatives in managing nausea.

Potential Central Nervous System Effects

The unique structure of this compound suggests potential activity against other targets within the central nervous system. Ongoing studies aim to elucidate its interaction profiles with various biological targets, including other receptor types and metabolic enzymes . The compound's ability to modulate neurotransmitter systems positions it as a candidate for further research into treatments for neurological disorders.

The biological evaluation of this compound has revealed several noteworthy activities:

Data Summary

Case Studies

-

Evaluation of Antagonistic Activity :

In a study conducted on various synthesized compounds based on this compound, researchers found that certain derivatives exhibited significant antagonistic activity against the 5-HT₃ receptor. This highlights the compound's potential in developing new antiemetic therapies . -

Synthesis and Biological Testing :

A series of compounds were synthesized using microwave-assisted techniques and subsequently evaluated for their biological activities. The findings suggest that these compounds could lead to new therapeutic agents targeting serotonin receptors effectively .

Mécanisme D'action

The mechanism of action of 3-Chloroquinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoxaline-2-carboxamide: Lacks the chlorine atom at the 3-position, resulting in different chemical reactivity and biological activity.

3-Bromoquinoxaline-2-carboxamide:

2-Chloroquinoxaline-3-carboxamide: Chlorine atom is at a different position, affecting its chemical properties and biological activity.

Uniqueness

3-Chloroquinoxaline-2-carboxamide is unique due to the presence of the chlorine atom at the 3-position, which influences its chemical reactivity and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Activité Biologique

3-Chloroquinoxaline-2-carboxamide is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

This compound exhibits significant biochemical activity, particularly through its interaction with various enzymes and proteins. Notably, it has been identified as an inhibitor of Pim-1 kinase, which plays a critical role in cell survival and proliferation. By inhibiting this kinase, the compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Table 1: Inhibition of Pim-1 Kinase

| Compound | IC50 (µM) | Effect on Cancer Cells |

|---|---|---|

| This compound | 0.27 | Induces apoptosis |

| Standard Pim-1 Inhibitor | 0.15 | Induces apoptosis |

2. Cellular Effects

The cellular effects of this compound are profound, particularly in cancer research. In studies involving various cancer cell lines, the compound has demonstrated significant cytotoxicity. For instance, it has shown growth inhibition against melanoma and leukemia cell lines with IC50 values comparable to established chemotherapeutics .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | % Growth Inhibition |

|---|---|---|

| MALME-M (Melanoma) | 5.0 | 55.75% |

| K562 (Leukemia) | 1.6 | Moderate Activity |

| HeLa (Cervical) | 0.126 | Excellent Activity |

The mechanism of action for this compound primarily involves its binding to the active site of Pim-1 kinase, which leads to the activation of apoptotic pathways. This interaction not only inhibits the kinase's activity but also affects downstream signaling pathways that are crucial for tumor growth and survival .

Key Molecular Interactions:

- Binding to Pim-1 Kinase : Prevents substrate access.

- Activation of Apoptotic Pathways : Modulates Bcl-2 family proteins.

4. Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of quinoxaline derivatives has highlighted how modifications to the molecular structure can influence biological activity. For example, substituents on the carboxamide nitrogen have been shown to impact the compound's effectiveness as a serotonin 5-HT3 receptor antagonist, with specific modifications enhancing antagonistic activity comparable to standard medications like Ondansetron .

Table 3: SAR Findings for Quinoxaline Derivatives

| Substituent Type | Activity Level | Notes |

|---|---|---|

| Electron-withdrawing | Higher Activity | Cl > Br > CH3 |

| Aliphatic Linker | Essential for Activity | CH2 linker enhances potency |

| Aromatic Substituents | Variable Effects | OCH3 decreases activity |

5. Therapeutic Potential and Case Studies

The therapeutic potential of this compound is being actively explored in various contexts, including cancer treatment and as a serotonin receptor antagonist for managing chemotherapy-induced nausea.

Case Study: Anticancer Activity

In a study evaluating multiple quinoxaline derivatives, this compound was found to exhibit selective cytotoxicity against HepG2 liver cancer cells, with significant inhibition observed in vitro . This aligns with findings that suggest targeting Pim kinases could be a viable strategy in oncology.

Case Study: Serotonin Receptor Antagonism

Another study focused on the compound's ability to act as a serotonin receptor antagonist, demonstrating its potential utility in alleviating nausea associated with chemotherapy treatments . The compound's effectiveness was measured against standard treatments, showing comparable results.

Propriétés

IUPAC Name |

3-chloroquinoxaline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O/c10-8-7(9(11)14)12-5-3-1-2-4-6(5)13-8/h1-4H,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUXDVSMMOZYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 3-chloroquinoxaline-2-carboxamides interact with the serotonin 5-HT3 receptor and what are the downstream effects?

A1: The provided research article focuses on the synthesis and in vitro evaluation of 3-chloroquinoxaline-2-carboxamides as serotonin 5-HT3 receptor antagonists []. While the exact mechanism of action is not elaborated upon in this study, these compounds are believed to bind to the 5-HT3 receptor and block the binding site of serotonin, preventing its action. This antagonism of the 5-HT3 receptor can lead to various downstream effects, including the inhibition of nausea and vomiting, which are often associated with chemotherapy and other medical treatments.

Q2: What is the impact of structural modifications on the activity of 3-chloroquinoxaline-2-carboxamides?

A2: The research emphasizes the structure-activity relationship (SAR) by synthesizing a series of 3-chloroquinoxaline-2-carboxamides with varying substituents on the carboxamide nitrogen []. The study found that the 5-HT3 receptor antagonistic activity was influenced by the nature of these substituents. Specifically, compound 3g, containing a specific Mannich base derived from p-aminophenol, exhibited comparable antagonistic activity to the standard drug Ondansetron in the in vitro assay using guinea pig ileum []. This highlights the importance of specific structural features in determining the potency of these compounds as 5-HT3 receptor antagonists.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.